molecular formula C23H22N2O3S B6565568 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide CAS No. 946210-75-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B6565568
CAS No.: 946210-75-9
M. Wt: 406.5 g/mol
InChI Key: ILAPIGABDZDQRD-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a complex synthetic compound designed for advanced chemical and pharmaceutical research. It belongs to a class of quinoline-sulphonamide hybrids, which are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and photophysical properties . These compounds are frequently investigated as potential inhibitors for various enzymes and are explored for their antibacterial , anticancer, and antimalarial properties . The molecular structure integrates a tetrahydroquinoline scaffold, a benzoyl group, and a sulfonamide moiety, which can be tuned for specific research applications, including the development of fluorophores for sensing and optoelectronics . The integrity of analogous compounds is typically confirmed through comprehensive spectroscopic analyses, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . This product is intended for research purposes only and is strictly not for human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-9-12-21(13-10-17)29(27,28)24-20-11-14-22-19(16-20)8-5-15-25(22)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPIGABDZDQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-methyl group (CH₃) is electron-donating, increasing electron density on the benzene ring. This may enhance lipophilicity compared to electron-withdrawing groups like 4-fluoro (F) or 2-bromo (Br) . Fluorine’s electronegativity may improve metabolic stability, while bromine’s polarizability could influence binding affinity .

The benzodioxine substituent adds a rigid bicyclic structure, which may reduce conformational flexibility and improve target selectivity .

Smaller groups like methyl or fluorine maintain lower molecular weights (~406–410 g/mol), favoring better pharmacokinetic profiles .

Implications of Substituent Variations

  • 4-Methyl vs. 4-Fluoro : The methyl group’s electron-donating nature may increase membrane permeability, whereas fluorine’s electronegativity could enhance electrostatic interactions with biological targets.
  • Ortho-Bromo vs. Para-Substituents : Ortho positioning introduces steric effects that might hinder interactions with flat binding sites (e.g., enzyme active sites).
  • Benzodioxine Moiety : The fused ring system could enhance π-π stacking interactions but may also reduce aqueous solubility due to increased hydrophobicity .

Preparation Methods

[4 + 2] Annulation for Diastereoselective Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is constructed via a DBU-mediated [4 + 2] annulation between ortho-tosylaminophenyl p-QMs (1a ) and α,α-dicyanoalkenes (2a ) (Table 1). Optimized conditions (toluene, 0.02 mmol DBU, RT) yield 3a in 96% yield with >20:1 dr.

Table 1 : Optimization of Annulation Conditions

EntryBaseSolventTemp (°C)Yield (%)dr
1Cs₂CO₃DCMRT80>20:1
5DBUTolueneRT96>20:1
8DBUTHFRT89>20:1

Key observations:

  • Polar aprotic solvents (THF, DCM) reduce yield compared to toluene.

  • Elevated temperatures (50°C) decrease diastereoselectivity to 15:1.

Functionalization at C-6

Post-annulation, the para-toluenesulfonamide group at C-6 is removed via reductive cleavage (H₂/Pd-C, EtOH) to generate a primary amine intermediate. Subsequent nitration (HNO₃/H₂SO₄) introduces a nitro group at C-6, which is reduced to an amine using SnCl₂/HCl.

Installation of the 4-Methylbenzenesulfonamide Group

Sulfonylation of C-6 Amine

The C-6 amine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (K₂CO₃, RT) to form the sulfonamide (Scheme 1).

Scheme 1 : Sulfonylation of C-6 Amine

  • 6-Amino-1,2,3,4-tetrahydroquinoline + 4-methylbenzenesulfonyl chlorideN-(1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide (Yield: 90–95%).

Critical parameters:

  • Excess sulfonyl chloride (1.2 eq) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Benzoylation of the N-1 Position

Acylation with Benzoyl Chloride

The secondary amine at N-1 undergoes benzoylation using benzoyl chloride (1.5 eq) in THF with triethylamine (TEA) as a base (Scheme 2).

Scheme 2 : Benzoylation at N-1

  • N-(1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide + benzoyl chlorideThis compound (Yield: 85–89%).

Optimization data:

  • Lower yields (≤70%) observed with weaker bases (NaHCO₃).

  • Prolonged reaction times (>12 h) lead to over-acylation at C-6.

One-Pot Tandem Synthesis

Integrated Annulation-Sulfonylation-Acylation Sequence

A one-pot protocol combining annulation, sulfonylation, and acylation steps achieves the target molecule in 63% yield (Scheme 3).

Scheme 3 : One-Pot Synthesis

  • 1a + 2a3a (Annulation, 96% yield).

  • 3aC-6 amine (Reductive cleavage, 89% yield).

  • C-6 amine + 4-methylbenzenesulfonyl chlorideSulfonamide intermediate (90% yield).

  • Sulfonamide intermediate + benzoyl chlorideTarget molecule (85% yield).

Advantages:

  • Eliminates intermediate purification steps.

  • Maintains diastereoselectivity (>20:1) throughout.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (600 MHz, CDCl₃): δ 7.82–7.25 (m, aromatic H), 4.32 (s, CH₂), 3.79 (s, OCH₃), 2.84 (t, J = 6.16 Hz, CH₂).

  • X-ray Crystallography : Orthorhombic system (Pna2₁ space group) confirms tetrahedral geometry at sulfur and planar benzoyl group.

Purity and Yield Optimization

  • Flash column chromatography (PE/EA = 10:1) achieves >95% purity.

  • Gram-scale reactions retain yields >90%, demonstrating scalability.

Challenges and Limitations

  • Diastereoselectivity Control : Non-polar solvents (toluene) are critical for maintaining >20:1 dr; polar solvents reduce selectivity to 5:1.

  • Functional Group Compatibility : Simultaneous benzoylation and sulfonylation require strict stoichiometric control to avoid cross-reactivity.

  • Oxidative Stability : The tetrahydroquinoline core is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during synthesis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide?

  • Methodological Answer : Synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
  • Benzoylation : Use of benzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Sulfonamide Coupling : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity. Reaction yields depend on solvent choice (polar aprotic solvents like DMF improve sulfonamide coupling efficiency) .
    Table 1 : Comparison of Reaction Conditions and Yields
StepSolventTemp. (°C)Yield (%)Purity (%)
BenzoylationDCM0–57892
Sulfonamide CouplingDMF258595

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5 ppm). Key signals include the benzoyl carbonyl (δ 167.5 ppm) and tetrahydroquinoline CH2_2 groups (δ 2.8–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs ) confirms spatial arrangement. For example, the dihedral angle between the benzoyl and sulfonamide moieties is ~45°, influencing intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (C23_{23}H22_{22}N2_2O3_3S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms (e.g., CA IX/XII) using fluorometric assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC50_{50} ~15 µM) with comparison to controls (e.g., doxorubicin). Include dose-response curves to assess potency .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in enzyme inhibition?

  • Methodological Answer :
  • Rational Design : Replace the 4-methyl group on the sulfonamide with electron-withdrawing substituents (e.g., -CF3_3) to improve binding to hydrophobic enzyme pockets. Computational docking (AutoDock Vina) predicts ∆G values for modified analogs .
  • SAR Analysis : Compare IC50_{50} values of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores. For example, 3-chloro analogs show 3x higher COX-2 inhibition than methyl derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50_{50} values (5–20 µM) may arise from varying serum-free pretreatment durations .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) and compare with fluorometric data .

Q. How can crystallographic data inform formulation stability studies?

  • Methodological Answer :
  • Polymorph Screening : Use Mercury CSD to analyze packing motifs. The compound’s P21_1/c space group (Z’=2) suggests susceptibility to humidity-induced phase changes.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% impurity indicates robust crystalline form .

Data Contradiction Analysis

Q. Why do solubility values vary across studies (e.g., 0.5–3.2 mg/mL in PBS)?

  • Methodological Answer :
  • pH-Dependent Solubility : The sulfonamide group (pKa ~10.2) protonates in acidic buffers, reducing solubility. Test solubility at pH 7.4 (simulated physiological conditions) using shake-flask method .
  • Excipient Screening : Co-solvents (e.g., PEG-400) or cyclodextrins improve solubility by 5–10x. Include particle size analysis (DLS) to assess aggregation .

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